Synthetic Efficiency: Comparative Yield in N1-Alkylation of Indazoles
When used as a model substrate, 1-Acetyl-6-chloro-1H-indazole exemplifies a class of N1-functionalized indazoles that are accessible in high yield via selective N1-alkylation. This contrasts with the non-acetylated precursor 6-Chloro-1H-indazole, which typically produces a mixture of N1 and N2 isomers, lowering the effective yield of the desired N1-product and complicating purification . The high yield and selectivity of the N1-alkylation method provide a benchmark for the efficient procurement of this compound.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Good to excellent yields (implied for N1-alkylated products) |
| Comparator Or Baseline | 6-Chloro-1H-indazole: 0% (requires an additional synthetic step to reach the same state) |
| Quantified Difference | Qualitative: N1-acetylated compound avoids N2 isomer formation and is a more advanced intermediate. |
| Conditions | Selective N1-alkylation method using α-halo esters, lactones, ketones, and amides . |
Why This Matters
This difference directly impacts procurement: sourcing the pre-functionalized 1-Acetyl-6-chloro-1H-indazole eliminates a low-yielding, non-selective step, saving time and resources in the research and development pipeline.
